LQAIALVFPHCXFW-WITUNPITSA-N
Description
The identifier LQAIALVFPHCXFW-WITUNPITSA-N corresponds to the International Chemical Identifier (InChI) key for 4,4'-Isopropylidenediphenol, commonly known as Bisphenol A (BPA). BPA is a synthetic organic compound widely used in the production of polycarbonate plastics and epoxy resins. Its molecular formula is $ \text{C}{15}\text{H}{16}\text{O}_2 $, with a molecular weight of 228.29 g/mol. BPA’s structure features two phenol groups connected by an isopropylidene bridge, contributing to its thermal stability and reactivity in polymerization processes .
BPA’s applications span food packaging, medical devices, and electronics. However, its endocrine-disrupting properties have led to regulatory scrutiny and research into safer alternatives.
Properties
Molecular Formula |
C23H28N2O7 |
|---|---|
Molecular Weight |
444.484 |
InChI |
InChI=1S/C23H28N2O7/c1-28-16-9-13(10-17(29-2)20(16)30-3)24-21(26)18-15-6-7-23(32-15)12-25(22(27)19(18)23)11-14-5-4-8-31-14/h6-7,9-10,14-15,18-19H,4-5,8,11-12H2,1-3H3,(H,24,26)/t14?,15-,18?,19?,23-/m1/s1 |
InChI Key |
LQAIALVFPHCXFW-WITUNPITSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2C3C=CC4(C2C(=O)N(C4)CC5CCCO5)O3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | InChI Key | Molecular Formula | Key Structural Features | Applications | Toxicity Concerns |
|---|---|---|---|---|---|
| Bisphenol A (BPA) | LQAIALVFPHCXFW-WITUNPITSA-N | $ \text{C}{15}\text{H}{16}\text{O}_2 $ | Two phenol groups linked by isopropylidene | Plastics, epoxy resins | Endocrine disruption, carcinogenicity |
| Bisphenol S (BPS) | ZMLDOLFHPFUFFN-UHFFFAOYSA-N | $ \text{C}{12}\text{H}{10}\text{O}_4\text{S} $ | Sulfone group replacing isopropylidene | Thermal paper, polyether sulfones | Similar endocrine activity to BPA |
| Bisphenol F (BPF) | PPHOGXUUJWXPOV-UHFFFAOYSA-N | $ \text{C}{13}\text{H}{12}\text{O}_2 $ | Methylene bridge (CH$_2$) instead of isopropylidene | Epoxy coatings, adhesives | Moderate estrogenic activity |
| Tetramethyl Bisphenol A | UIXYVYPHHNNZEB-UHFFFAOYSA-N | $ \text{C}{17}\text{H}{20}\text{O}_2 $ | Methyl substitutions on aromatic rings | High-performance polymers | Reduced leaching, lower toxicity |
Key Findings:
Structural Differences :
- BPS replaces the isopropylidene group with a sulfone bridge, enhancing thermal stability but retaining estrogenic activity .
- BPF uses a methylene bridge, reducing rigidity compared to BPA but improving solubility in polar solvents.
Toxicity and Regulatory Status :
- BPA is restricted in the EU (REACH Annex XVII) and the U.S. (FDA guidelines) due to reproductive toxicity .
- BPS and BPF, though marketed as "BPA-free," exhibit comparable endocrine-disrupting effects at lower doses .
Industrial Relevance :
- Tetramethyl BPA derivatives are prioritized in electronics for their hydrolytic stability and reduced environmental leaching .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
